N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide
Description
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group, a triazole ring linked via a sulfanyl-methylcarbamoyl bridge, and a 2-methoxybenzamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements, including sulfur-containing heterocycles (thiadiazole and triazole) and a benzamide derivative. These motifs are frequently associated with antimicrobial, anticancer, and anti-inflammatory activities in medicinal chemistry .
The compound's synthesis likely involves multi-step reactions, including thiol-alkylation, carbamoylation, and cyclocondensation, as inferred from analogous protocols in the literature (e.g., refluxing with isocyanates or active methylene compounds) .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-3-34-23-29-27-21(36-23)25-19(31)14-35-22-28-26-18(30(22)15-9-5-4-6-10-15)13-24-20(32)16-11-7-8-12-17(16)33-2/h4-12H,3,13-14H2,1-2H3,(H,24,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNZSZKCTFHKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl isothiocyanate with hydrazine hydrate, followed by cyclization with sulfur and an appropriate oxidizing agent.
Formation of the Triazole Ring: The triazole ring is formed by reacting phenylhydrazine with an appropriate aldehyde, followed by cyclization with a suitable reagent.
Coupling Reactions: The thiadiazole and triazole intermediates are then coupled using a suitable linker, such as a carbamoyl group, under controlled conditions.
Final Assembly: The final compound is assembled by linking the coupled intermediate with 2-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Electrophilic Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against strains like Xanthomonas oryzae and Fusarium graminearum, making them promising candidates for agricultural applications .
Anticancer Properties
The incorporation of triazole and thiadiazole rings in the compound enhances its potential as an anticancer agent. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, certain thiadiazole derivatives have shown promising results against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics like cisplatin .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of thiadiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, offering therapeutic benefits in conditions characterized by chronic inflammation . The mechanism often involves the modulation of NF-kB pathways and the inhibition of COX enzymes.
Synthesis and Mechanism of Action
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide typically involves multi-step reactions starting from simple thiadiazole precursors followed by functionalization with various aromatic and aliphatic groups.
Synthesis Overview:
- Formation of Thiadiazole Ring : The initial step involves cyclization reactions using thiosemicarbazide and carbon disulfide.
- Functionalization : Subsequent reactions introduce the triazole and methoxybenzamide moieties through nucleophilic substitutions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Mechanism of Action :
The compound's action is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and metabolic processes.
- Signal Transduction Modulation : The compound can alter signaling pathways that lead to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) derivatives were tested against Xanthomonas oryzae with notable inhibition rates observed at concentrations as low as 100 µg/mL .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole-containing compounds showed that several derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting that modifications to the thiadiazole structure can enhance bioactivity .
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Solubility : The 2-methoxy group in the target compound likely improves aqueous solubility compared to methyl or chloro substituents in analogs .
- Bioactivity : Sulfanyl (-S-) and sulfamoyl (-SO2-) groups in analogs correlate with antimicrobial and enzyme-inhibitory activities, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : Ethylsulfanyl and benzylsulfanyl groups may resist oxidative metabolism better than smaller alkyl chains .
Physicochemical and Spectral Properties
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a complex organic compound that incorporates various bioactive moieties. This compound is of particular interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an overview of the biological activity of this compound based on existing literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular formula: C₁₄H₁₇N₃O₄S₂
- Molecular weight: 355.43 g/mol
- Key functional groups:
- 1,3,4-thiadiazole
- Triazole
- Methoxybenzamide
The presence of the thiadiazole and triazole rings is significant as these heterocycles are known for their diverse biological activities.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activity. Research indicates that derivatives of this scaffold exhibit significant effects against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings: A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties. Compounds showed minimum inhibitory concentrations (MIC) ranging from 0.0078 to 0.125 μg/ml against various bacterial strains including Staphylococcus epidermidis and Bacillus subtilis .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example:
- Cytotoxicity Assays: Various derivatives have shown cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values ranging from 0.28 to 10 μg/mL . The structural modifications on the thiadiazole ring significantly influence their activity.
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | HCT116 | 3.29 |
| Compound B | MCF-7 | 0.28 |
| Compound C | H460 | 10 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies suggest that compounds featuring the thiadiazole moiety may possess anti-inflammatory effects. This activity is often evaluated using in vitro models where inflammation is induced in cell cultures .
Case Study 1: Antimicrobial Efficacy
In an experimental study, researchers synthesized a new series of thiadiazole derivatives and evaluated their antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like gentamicin .
Case Study 2: Anticancer Potential
A comparative study assessed the cytotoxic effects of several thiadiazole derivatives on different cancer cell lines. The most active compounds were found to inhibit cell growth significantly at low concentrations, suggesting their potential as lead compounds for further drug development .
Q & A
Q. What are the key steps in synthesizing this compound, and how can its purity be validated?
The synthesis involves sequential heterocyclic ring formation and coupling reactions. A typical route includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiourea derivatives with cyanogen bromide .
- Step 2 : Introduction of the ethylsulfanyl group through nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Step 3 : Coupling the thiadiazole intermediate with the triazole-methylbenzamide moiety using a carbodiimide-mediated reaction . Validation : Purity is confirmed via HPLC (>95%), while structural integrity is assessed using -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and IR spectroscopy (amide C=O stretch at ~1650 cm) .
Q. How can researchers confirm the compound’s stability under experimental storage conditions?
- Method : Perform accelerated stability studies by storing aliquots at -20°C, 4°C, and room temperature for 1–4 weeks.
- Analysis : Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) and LC-MS to detect hydrolysis of sulfanyl or amide bonds .
- Recommendation : Long-term storage at -20°C in anhydrous DMSO or under nitrogen atmosphere .
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses of similar heterocyclic compounds?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize cyanogen bromide cyclization by varying pH (5–7) and reaction time (2–6 hrs) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., coupling reactions) to improve reproducibility and scalability .
- Key Data : A 15% yield increase was reported for analogous thiadiazole derivatives when transitioning from batch to flow chemistry .
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
- Case Study : If antimicrobial assays show variability (e.g., MIC = 8–64 µg/mL), consider:
- Structural Comparisons : Replace the ethylsulfanyl group with methylsulfonyl to enhance solubility and compare activity .
- Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) and control for pH (7.2–7.4) and inoculum size (5 × 10 CFU/mL) .
- Mechanistic Insight : Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and correlate with experimental IC values .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., K = 10–100 nM range).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) to identify critical hydrogen bonds and hydrophobic contacts .
Key Methodological Takeaways
- Synthesis : Prioritize carbodiimide-mediated coupling for amide bond formation to minimize racemization .
- Characterization : Combine HR-MS and -NMR to distinguish regioisomers in triazole-thiadiazole hybrids .
- Biological Testing : Include cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
